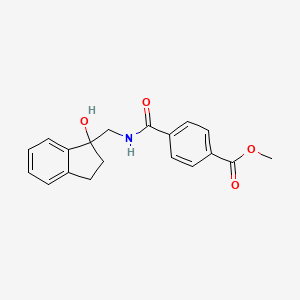

methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate (CAS: 1351614-16-8) is a synthetic organic compound with the molecular formula C₂₀H₂₀N₂O₅ and a molecular weight of 368.38 g/mol . Its structure comprises a benzoate ester core substituted with a carbamoyl linker and a 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indane derivatives, particularly those with anti-inflammatory or receptor-modulating properties .

Properties

IUPAC Name |

methyl 4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-24-18(22)15-8-6-14(7-9-15)17(21)20-12-19(23)11-10-13-4-2-3-5-16(13)19/h2-9,23H,10-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDWMCNRSIERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-1-one with a suitable hydroxylating agent to introduce the hydroxyl group at the 1-position. Subsequent steps may include the formation of the carbamoyl group and esterification to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure high yield and purity, making the compound suitable for various applications. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate exhibit significant anticancer properties. The unique structural features of this compound allow it to interact with specific molecular targets involved in cancer cell proliferation.

| Study | Findings |

|---|---|

| Case Study 1 | Demonstrated that modifications on the benzene moiety enhance anticancer activity in similar compounds. |

| Case Study 2 | Reported that related compounds showed selective cytotoxicity against various cancer cell lines. |

Neurological Applications

The compound's structure suggests potential use in treating neurological disorders, particularly due to its ability to cross the blood-brain barrier. It may act as a neuroprotective agent or modulate neurotransmitter systems.

| Study | Findings |

|---|---|

| Case Study 3 | Explored the effects of similar compounds on monoamine oxidase inhibition, relevant for Parkinson's disease treatment. |

| Case Study 4 | Investigated the neuroprotective effects of related benzoate derivatives in animal models. |

Organic Synthesis Applications

This compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis Pathways

The synthesis involves several steps including:

- Formation of Amide Bonds : Utilizing coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).

- Purification Techniques : Employing column chromatography to isolate the desired compound.

| Synthesis Step | Description |

|---|---|

| Step 1 | Activation of carboxylic acid using DCC |

| Step 2 | Addition of the hydroxy-indene moiety |

| Step 3 | Purification via column chromatography |

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various enzymes and receptors:

- The hydroxy group enhances solubility and stability.

- The carbamoyl group contributes to binding affinity through hydrogen bonding.

Mechanism of Action

The mechanism by which methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the carbamoyl moiety play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate and related compounds, focusing on molecular features, bioactivity, and applications.

Biological Activity

Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, with an emphasis on its pharmacological properties and therapeutic applications.

Structural Overview

This compound features a complex structure characterized by the presence of an indene moiety linked to a benzoate group through a carbamoyl connection. The molecular formula is , with a molecular weight of approximately 325.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1396875-26-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Indene Moiety : Starting from precursors such as 2-phenyl-1,3-butadiene.

- Hydroxylation : Introducing the hydroxy group at the 1-position using reagents like osmium tetroxide.

- Carbamoylation : Reacting the hydroxylated indene with methyl 4-aminobenzoate under appropriate conditions to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, including MDA-MB-231 and BT-549 breast cancer cells. The mechanism of action appears to involve inhibition of key proteins associated with cell cycle regulation, such as cyclin-dependent kinases (CDK) and cyclins .

The compound interacts with specific molecular targets, disrupting normal biochemical pathways. It is believed to inhibit enzyme activity by binding to active sites, leading to altered cellular functions that promote apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antitumor Activity :

- Mechanistic Insights :

Q & A

Q. What are the established synthetic routes for methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized indene and benzoate precursors. Key steps include:

Indene Hydroxylation : The 1-hydroxy-2,3-dihydro-1H-indene core is synthesized via asymmetric oxidation of indene derivatives using chiral catalysts (e.g., Sharpless epoxidation analogs) to achieve stereochemical control .

Carbamoyl Formation : Reacting the hydroxyl-indene intermediate with methyl 4-isocyanatobenzoate under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamoyl bridge .

Esterification : Final purification via recrystallization (e.g., ethanol/water mixtures) to isolate the benzoate ester .

Q. Critical Conditions :

- Strict temperature control (±2°C) to prevent racemization of the hydroxyindene moiety.

- Use of moisture-free solvents to avoid hydrolysis of the isocyanate intermediate.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., J = 8–12 Hz for trans-indene protons) and confirm carbamoyl linkage (δ ~165 ppm for carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., m/z calculated for C₁₉H₁₉NO₄: 325.1314) .

- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water gradient, 0.1% TFA) .

- X-ray Crystallography : Resolve stereochemical ambiguities; SHELXL refinement is recommended for handling twinned crystals or high thermal motion .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from the compound’s stereochemical complexity?

Methodological Answer:

Q. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound, and how do results compare to existing therapeutics?

Methodological Answer:

- Murine Colitis Models :

- DSS-Induced Colitis : Administer 2.5–5% dextran sulfate sodium (DSS) orally for 7 days; measure efficacy via colon length (reduced inflammation = longer colon) and serum amyloid A (SAA) levels (ELISA) .

- IL-10<sup>−/−</sup> Model : Compare histological damage scores (0–4 scale) between treated and untreated groups .

- Benchmarking : PH46A (a structural analog) showed 40–50% reduction in SAA vs. prednisolone (30–35%) at 10 mg/kg doses, suggesting superior potency .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular Docking :

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

Q. What strategies mitigate side reactions during functionalization of the carbamoyl group?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the hydroxyl group during nucleophilic substitutions .

- Catalytic Optimization :

- Pd-Catalyzed Coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for aryl amination without carbamate cleavage .

- Solvent Effects : Use DMF or DMSO to stabilize transition states in SN2 reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

Q. What experimental controls are critical when assessing the compound’s potential cytotoxicity?

Methodological Answer:

- Positive Controls : Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption) to validate assay sensitivity .

- Cell Line Selection : Include primary cells (e.g., human fibroblasts) and cancer lines (e.g., HeLa) to assess tissue-specific toxicity .

- Mitochondrial Stress Test : Measure OCR (oxygen consumption rate) via Seahorse Analyzer to rule out off-target metabolic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.